

# Spectroscopic data of 2-(4-Fluorophenyl)isonicotinaldehyde (NMR, IR, MS)

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## Compound of Interest

*Compound Name:* 2-(4-Fluorophenyl)isonicotinaldehyde  
*CAS No.:* 1214368-14-5  
*Cat. No.:* B1391531

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2-(4-Fluorophenyl)isonicotinaldehyde**

## Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Novel Building Blocks

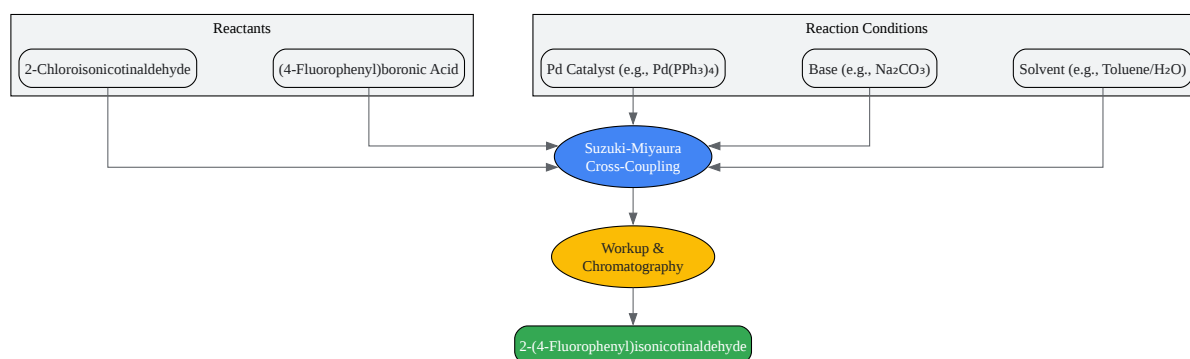
In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. **2-(4-Fluorophenyl)isonicotinaldehyde** stands as a prototypical example of a valuable synthetic intermediate. Its structure combines a pyridine-4-carboxaldehyde core, a key pharmacophore, with a fluorinated phenyl ring, a moiety frequently introduced to modulate metabolic stability and binding affinity. The unambiguous confirmation of its molecular structure following synthesis is not merely a procedural step but the foundational bedrock upon which all subsequent research is built. Misidentification can lead to the invalidation of extensive biological or material science data, representing a significant loss of time and resources.

This guide provides a comprehensive, field-tested framework for the spectroscopic characterization of **2-(4-Fluorophenyl)isonicotinaldehyde**. Moving beyond a simple recitation of data, we will explore the causal logic behind the expected spectral features and outline robust protocols for data acquisition. This document is intended for researchers and drug development professionals who require not only the data but also a deep understanding of its analytical context.

## Context: A Plausible Synthetic Route

To appreciate the nuances of spectroscopic analysis, one must first consider the molecule's origin. A common and efficient method for synthesizing 2-arylpyridines is the Suzuki-Miyaura cross-coupling reaction. This pathway provides a logical context for the expected product and potential impurities that must be identified and excluded during analysis.

The proposed synthesis would involve the reaction of 2-chloroisonicotinaldehyde with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst and a suitable base.



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Caption: Proposed Suzuki-Miyaura synthesis workflow.

## Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For **2-(4-Fluorophenyl)isonicotinaldehyde**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are indispensable.

### Expertise & Experience: Predicting the $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum provides a precise map of the proton environments. The expected chemical shifts ( $\delta$ ) are governed by the electronic effects of the aldehyde, the pyridine nitrogen, and the fluorine atom. All proton signals for this molecule are expected in the downfield aromatic/aldehyde region ( $\delta$  7.0-10.1 ppm).

- Aldehyde Proton (CHO): This proton is highly deshielded by the anisotropic effect of the carbonyl group and will appear as a distinct singlet at approximately  $\delta$  10.1 ppm. Its singlet multiplicity confirms the absence of adjacent protons.
- Pyridine Ring Protons: The electron-withdrawing nature of the nitrogen atom and the adjacent aldehyde group significantly deshields the pyridine protons.<sup>[1][2][3]</sup>
  - H6: This proton is ortho to the nitrogen and will be the most downfield of the pyridine protons, expected around  $\delta$  8.9 ppm as a doublet.
  - H5: This proton is meta to the nitrogen and ortho to the fluorophenyl substituent, expected around  $\delta$  7.9 ppm as a doublet of doublets.
  - H3: This proton is ortho to the aldehyde group and will appear around  $\delta$  7.7 ppm as a doublet.

- Fluorophenyl Ring Protons: The symmetry of the 4-fluorophenyl group results in two distinct proton environments. The coupling to the  $^{19}\text{F}$  nucleus further splits these signals.
  - H2'/H6': These protons are ortho to the fluorine atom and will appear as a doublet of doublets around  $\delta$  8.0 ppm. The splitting pattern arises from coupling to the adjacent meta protons (H3'/H5') and a through-space coupling to the fluorine atom.
  - H3'/H5': These protons are meta to the fluorine atom and will appear as a triplet (often appearing as a doublet of doublets) around  $\delta$  7.2 ppm.[4]

## Expertise & Experience: Predicting the $^{13}\text{C}$ NMR Spectrum

The  $^{13}\text{C}$  NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature. The presence of fluorine introduces characteristic carbon-fluorine couplings (J-coupling), which are invaluable for assignment.[5][6]

- Carbonyl Carbon (C=O): This carbon is the most deshielded and will appear at the far downfield end of the spectrum, typically in the  $\delta$  190-195 ppm range for aromatic aldehydes. [7]
- Pyridine and Phenyl Carbons: These will appear in the aromatic region ( $\delta$  120-165 ppm).
  - C4 (ipso- to CHO): Expected around  $\delta$  140-145 ppm.
  - C2 (ipso- to phenyl): Expected around  $\delta$  156-160 ppm.
  - C6: Expected around  $\delta$  150 ppm.
  - C3 & C5: Expected between  $\delta$  120-125 ppm.
- Fluorophenyl Carbons: The key feature is the large, direct  $^1\text{JCF}$  coupling constant for the carbon bearing the fluorine.
  - C4' (ipso- to F): This carbon will show a large doublet with a  $^1\text{JCF}$  coupling of approximately 250 Hz, appearing around  $\delta$  163 ppm.[4]

- C1' (ipso- to pyridine): Expected around  $\delta$  135 ppm with a small C-F coupling.
- C2'/C6': These carbons will exhibit a  $^2J_{CF}$  coupling of about 21-25 Hz, appearing near  $\delta$  129 ppm.
- C3'/C5': These carbons will show a  $^3J_{CF}$  coupling of about 8-9 Hz, appearing near  $\delta$  116 ppm.[4]

## Predicted Spectroscopic Data Summary

 $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ )Chemical Shift ( $\delta$ , ppm)

~10.1

~8.9

~8.0

~7.9

~7.7

~7.2

 $^{13}\text{C}$  NMR (101 MHz,  $\text{CDCl}_3$ )Chemical Shift ( $\delta$ , ppm)

~192

~163

~158

~150

~142

~135

~129

~122

~120

~116

IR (ATR)

Wavenumber ( $\text{cm}^{-1}$ )

~3050

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~2820, ~2720

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~1705

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~1600, ~1550

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~1225

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Mass Spectrometry (EI)

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m/z

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201.06

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172.06

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152.05

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95.04

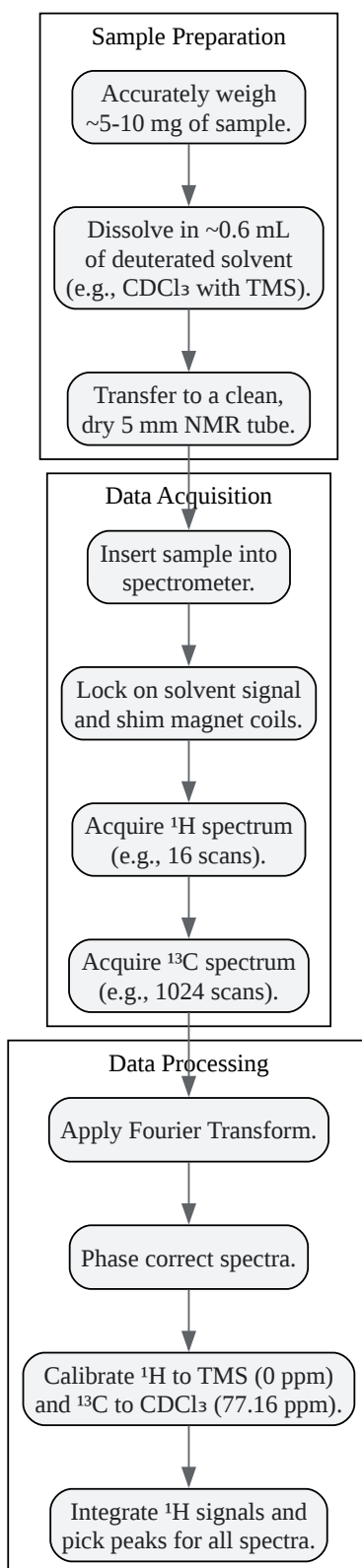
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## Trustworthiness: A Self-Validating Protocol for NMR Acquisition

A robust protocol ensures reproducibility and high-quality data.



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Caption: Standard workflow for NMR sample preparation and analysis.

- Solvent Selection: Chloroform-d ( $\text{CDCl}_3$ ) is a primary choice due to its excellent dissolving power for many organic compounds and its single, well-defined residual solvent peak. Tetramethylsilane (TMS) should be included as the internal standard for calibration ( $\delta$  0.00 ppm).
- Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is optimal for achieving a good signal-to-noise ratio in a reasonable time, especially for the less sensitive  $^{13}\text{C}$  nucleus. [8]
- Acquisition Parameters: For  $^1\text{H}$  NMR, a sufficient number of scans (e.g., 16) should be acquired to ensure a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a significantly higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the  $^{13}\text{C}$  isotope. Broadband proton decoupling is standard to simplify the spectrum to singlets for each unique carbon (unless C-F coupling is present).

## Part 2: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

While NMR provides the skeletal structure, IR spectroscopy rapidly confirms the presence of key functional groups by detecting their characteristic vibrational frequencies.[9] For this molecule, the most diagnostic signals are from the aldehyde and the carbon-fluorine bond.

### Expertise & Experience: Interpreting the IR Spectrum

- Carbonyl (C=O) Stretch: A strong, sharp absorption is expected. For a typical aromatic aldehyde, this appears around  $1700\text{ cm}^{-1}$ . The conjugation with the pyridine ring slightly lowers the frequency to approximately  $1705\text{ cm}^{-1}$ . [10][11] The high intensity of this peak is due to the large change in dipole moment during the stretching vibration.
- Aldehydic (C-H) Stretch: This is a crucial diagnostic feature to distinguish an aldehyde from a ketone. It typically appears as two weak to medium bands, one near  $2820\text{ cm}^{-1}$  and another near  $2720\text{ cm}^{-1}$ . [12][10][13] Their appearance is a result of Fermi resonance with an overtone of the C-H bending vibration. [14]
- Aromatic Ring Stretches (C=C and C=N): Multiple bands of medium intensity are expected in the  $1600\text{-}1450\text{ cm}^{-1}$  region, characteristic of the vibrations within the two aromatic rings.

- Carbon-Fluorine (C-F) Stretch: The C-F bond gives rise to a very strong and characteristic absorption in the fingerprint region, typically between 1250-1000  $\text{cm}^{-1}$ . For a fluorophenyl group, this is often observed around 1225  $\text{cm}^{-1}$ .

## Trustworthiness: Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, rapid method requiring minimal sample preparation.

- Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is critical to subtract the atmospheric ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) and instrument absorbances.
- Sample Application: Place a small drop of the neat liquid sample (or a small amount of the solid) directly onto the ATR crystal.
- Acquire Spectrum: Apply pressure using the anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
- Data Processing: The acquired spectrum is automatically ratioed against the background by the instrument software to produce the final transmittance or absorbance spectrum.

## Part 3: Mass Spectrometry (MS) – The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two vital pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure.

### Expertise & Experience: Predicting the Mass Spectrum

The molecular formula of **2-(4-Fluorophenyl)isonicotinaldehyde** is  $\text{C}_{12}\text{H}_8\text{FNO}$ . Its monoisotopic mass is 201.0586 g/mol .

- Molecular Ion ( $[\text{M}]^+$ ): In an electron ionization (EI) mass spectrum, a strong molecular ion peak is expected at  $m/z = 201$ . This peak confirms the molecular weight of the compound.
- Key Fragmentation Pathways: The fragmentation pattern is a structural fingerprint.[\[15\]](#)[\[16\]](#)

- Loss of the Aldehyde Group ( $[M-CHO]^+$ ): The most common initial fragmentation for aromatic aldehydes is the loss of the formyl radical ( $\bullet CHO$ ), resulting in a significant peak at  $m/z = 172$  ( $201 - 29$ ). This fragment corresponds to the stable 2-(4-fluorophenyl)pyridine cation.
- Ring Fragmentation: Further fragmentation can occur within the aromatic rings. Peaks corresponding to the fluorophenyl cation ( $[C_6H_4F]^+$ ) at  $m/z = 95$  and the pyridine cation ( $[C_5H_4N]^+$ ) at  $m/z = 78$  may also be observed, arising from the cleavage of the bond connecting the two rings.<sup>[17][18]</sup>

## Trustworthiness: Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile, thermally stable compounds like this aldehyde, as it also serves as a purity check.

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- Injection: Inject a small volume (e.g., 1  $\mu L$ ) into the GC, where it is vaporized.
- Chromatographic Separation: The sample travels through a capillary column (e.g., a DB-5ms), separating it from any impurities based on boiling point and polarity.
- Ionization and Detection: As the pure compound elutes from the column, it enters the mass spectrometer's ion source (typically EI at 70 eV). The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected, generating the mass spectrum.

## Conclusion

The structural verification of **2-(4-Fluorophenyl)isonicotinaldehyde** is a multi-faceted process where NMR, IR, and MS each provide unique and complementary pieces of the analytical puzzle.  $^1H$  and  $^{13}C$  NMR definitively establish the carbon-hydrogen framework and atom connectivity. IR spectroscopy provides rapid confirmation of the critical aldehyde functional group and the C-F bond. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure. By employing these techniques with robust, validated protocols, researchers can proceed with confidence in the identity and purity of this valuable synthetic building block.

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